1-[(3-Methoxyphenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
The compound 1-[(3-Methoxyphenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (hereafter referred to as Compound E897-0217) is a spirocyclic indole-thiazolidinedione derivative with a molecular formula of C₂₅H₂₂N₂O₃S and a molecular weight of 430.52 g/mol . Its structure features a 3-methoxyphenylmethyl substituent at the indole nitrogen and a 3-methylphenyl group at the thiazolidine-4'-dione ring (Figure 1). Key spectral characteristics include a polar surface area of 38.579 Ų and hydrogen bond acceptor count of 6, which may influence its solubility and pharmacokinetic profile .
Properties
IUPAC Name |
1'-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-17-7-5-9-19(13-17)27-23(28)16-31-25(27)21-11-3-4-12-22(21)26(24(25)29)15-18-8-6-10-20(14-18)30-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUUAOKPCRKQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Methoxyphenyl)methyl]-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often require glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Reagents such as halogens or nitrating agents can be used under controlled conditions to introduce substituents at specific positions on the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes and receptors. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The spiro structure may also contribute to its unique binding properties and biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound E897-0217 belongs to a broader class of spiro[indole-thiazolidine]dione derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Substituent Effects : The 3-methoxyphenyl group in E897-0217 contributes to moderate electron-donating effects, contrasting with chloro or trifluoromethyl substituents in analogues, which enhance electrophilicity but may reduce bioavailability .
- Spirocyclic Rigidity : All compounds share a spiro junction between indole and thiazolidine rings, enforcing conformational rigidity that may enhance binding selectivity .
Key Observations :
- Yields for spiro[indole-thiazolidine]diones range widely (42–75% ), influenced by substituent complexity and reaction conditions.
- The absence of synthetic details for E897-0217 suggests a need for optimization studies to improve scalability .
Physicochemical and Spectral Properties
Comparative spectral data highlight functional group signatures:
Key Observations :
- The C=O stretch in thiazolidinediones appears consistently near 1680–1785 cm⁻¹ , while C-S stretches occur at 756–1217 cm⁻¹ .
- E897-0217’s lack of reported NMR/IR data limits direct comparison, necessitating further characterization .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of spirocyclic compounds, characterized by a unique structural framework that combines indole and thiazolidine moieties. The presence of methoxy and methyl substituents on the phenyl rings enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidinediones exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown efficacy against various bacterial strains. In vitro evaluations demonstrated that certain spirocyclic derivatives possess inhibitory effects on pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, which are critical in agricultural contexts .
Anti-inflammatory Effects
The thiazolidine core is known for its anti-inflammatory properties. Research has shown that related compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. A study highlighted a derivative that exhibited nearly 50 times greater selectivity for COX-2 over COX-1, suggesting potential applications in managing inflammatory diseases .
Cytotoxicity and Cancer Research
The compound's structure suggests potential cytotoxic effects against cancer cell lines. Preliminary studies have indicated that spiroindole derivatives can induce apoptosis in various cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. These findings position such compounds as candidates for further development in cancer therapeutics.
Case Studies
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Case Study 1: Antimicrobial Evaluation
- Objective : To assess the antimicrobial efficacy of spirocyclic compounds.
- Method : In vitro testing against standard bacterial strains.
- Results : The compound demonstrated significant inhibition of bacterial growth compared to control groups.
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Case Study 2: Anti-inflammatory Mechanism
- Objective : To evaluate COX-2 inhibition.
- Method : Human whole blood assays were used to measure the compound's effect on prostaglandin E(2) production.
- Results : The compound showed potent inhibition of COX-2 with minimal effects on COX-1, indicating a favorable safety profile for anti-inflammatory applications.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(3-Methoxyphenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and spiro-ring formation. Key intermediates like tetrachloromonospirocyclotriphosphazenes (e.g., compound 1 in ) can be coupled with substituted diamines under mild conditions (THF, Et₃N) at room temperature. Monitoring via thin-layer chromatography (TLC) ensures reaction completion . For regioselective functionalization, base-promoted [3+2] cycloaddition (as in ) may be adapted to introduce substituents while preserving the spiro core.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent integration and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., 254 nm) monitors purity. For solid-state analysis, differential scanning calorimetry (DSC) can identify polymorphic transitions .
Q. What are the critical intermediates in synthesizing this compound?
- Methodological Answer : Key intermediates include:
- 3-Methoxyphenylmethyl-substituted indole precursors (analogous to intermediates in ).
- Spiro-thiazolidine dione cores , synthesized via cyclization of indole derivatives with thiazolidine-forming reagents (e.g., thioureas or CS₂) under controlled pH .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during spiro-ring formation. Tools like COMSOL Multiphysics integrated with AI can simulate solvent effects and catalyst performance, reducing trial-and-error experimentation . For example, ICReDD’s reaction path search methods () use computational-data feedback loops to prioritize high-yield pathways.
Q. What mechanisms underlie this compound’s biological activity, particularly in metal complexation?
- Methodological Answer : The spiro-thiazolidine dione moiety acts as a chelating ligand for transition metals (e.g., Cu²⁺, Zn²⁺), as shown in . To study this:
- Perform UV-Vis titration to determine binding constants.
- Use EPR spectroscopy for paramagnetic metal complexes (e.g., Cu²⁺).
- Compare bioactivity (e.g., antimicrobial assays) of the free ligand vs. metal complexes to isolate metal-dependent effects .
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Conduct:
- Phase solubility studies in varied solvents (e.g., DMSO, THF) to identify thermodynamically stable forms.
- Dynamic vapor sorption (DVS) to assess hygroscopicity’s impact.
- Cross-validate with independent sources (e.g., PubChem data in ) and control solvent batch quality .
Q. What strategies address stereochemical challenges in synthesizing the spiro center?
- Methodological Answer : To control spiro-center configuration:
- Use chiral auxiliaries (e.g., pinene-based catalysts in ) during cyclization.
- Apply asymmetric catalysis (e.g., organocatalysts) to induce enantioselectivity.
- Analyze diastereomer ratios via chiral HPLC or NMR with chiral shift reagents .
Q. How does this compound’s stability vary under thermal or photolytic conditions?
- Methodological Answer : Perform accelerated stability testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
